Bis(2-aminoacetoxy)copper
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer . The general reaction is as follows: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] where x = 0 or 1 .
Industrial Production Methods: A more industrial approach involves dissolving copper oxide in ammonia to form a cupric ammine complex, which is then reacted with glycine. The product is purified through centrifugation and distillation . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .
Chemical Reactions Analysis
Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:
Oxidation and Reduction: Cupric glycinate can participate in redox reactions due to the presence of copper(II) ions.
Substitution Reactions: The glycinate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine can replace glycinate under controlled conditions.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Cupric glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cupric glycinate involves its ability to interact with biological molecules through coordination chemistry. The copper(II) ion can bind to various biomolecules, influencing their structure and function. This interaction can affect molecular targets such as enzymes, leading to changes in their activity and pathways .
Comparison with Similar Compounds
Copper(II) sulfate: Another copper(II) complex used in various applications.
Copper(II) acetate: Used as a precursor in the synthesis of cupric glycinate.
Copper(II) chloride: Commonly used in laboratory and industrial applications.
Comparison: Cupric glycinate is unique due to its specific coordination with glycinate ligands, which provides distinct properties such as solubility and stability. Unlike copper(II) sulfate and copper(II) chloride, cupric glycinate forms a five-membered chelate ring, offering different reactivity and applications .
Properties
CAS No. |
13479-54-4 |
---|---|
Molecular Formula |
C4H10CuN2O4 |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
WGVOPTNBABZITL-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
Key on ui other cas no. |
13479-54-4 32817-15-5 |
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
56-40-6 (Parent) |
Synonyms |
is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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